[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate [2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Brand Name: Vulcanchem
CAS No.: 131479-28-2
VCID: VC21250614
InChI: InChI=1S/C44H76N5O11P/c1-5-6-7-8-9-10-11-12-13-14-15-17-20-23-26-29-41(50)56-36-38(37-58-61(54,55)57-35-34-49(2,3)4)59-42(51)30-27-24-21-18-16-19-22-25-28-33-45-39-31-32-40(48(52)53)44-43(39)46-60-47-44/h12-13,31-32,38H,5-11,14-30,33-37H2,1-4H3,(H-,45,47,54,55)/b13-12-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]
Molecular Formula: C44H76N5O11P
Molecular Weight: 882.1 g/mol

[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

CAS No.: 131479-28-2

Cat. No.: VC21250614

Molecular Formula: C44H76N5O11P

Molecular Weight: 882.1 g/mol

* For research use only. Not for human or veterinary use.

[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate - 131479-28-2

Specification

CAS No. 131479-28-2
Molecular Formula C44H76N5O11P
Molecular Weight 882.1 g/mol
IUPAC Name [2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C44H76N5O11P/c1-5-6-7-8-9-10-11-12-13-14-15-17-20-23-26-29-41(50)56-36-38(37-58-61(54,55)57-35-34-49(2,3)4)59-42(51)30-27-24-21-18-16-19-22-25-28-33-45-39-31-32-40(48(52)53)44-43(39)46-60-47-44/h12-13,31-32,38H,5-11,14-30,33-37H2,1-4H3,(H-,45,47,54,55)/b13-12-
Standard InChI Key DLMNHXAJBHZYME-SEYXRHQNSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator